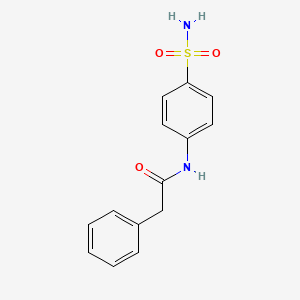

2-phenyl-N-(4-sulfamoylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

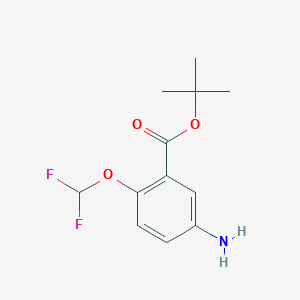

2-phenyl-N-(4-sulfamoylphenyl)acetamide belongs to the class of organic compounds known as n-acetyl-2-arylethylamines . It is also known as Benzeneacetamide, N-[4-(aminosulfonyl)phenyl]- . The molecular formula is C14H14N2O3S, with an average mass of 290.338 Da and a monoisotopic mass of 290.072510 Da .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 2-chloro-N-(4-sulfamoylphenyl) acetamide was reacted with ammonium thiocyanate in absolute ethanol under reflux for 3 hours to obtain the desired product .Molecular Structure Analysis

The molecular structure of 2-phenyl-N-(4-sulfamoylphenyl)acetamide consists of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .科学的研究の応用

Heterocyclic Synthesis

2-Cyano-N-(4-sulfamoylphenyl) acetamide serves as a synthon in the synthesis of polyfunctionalized heterocyclic compounds. This compound's utility in heterocyclic synthesis involves a range of reactions and properties, including its synthesis and reactivity. Its role as a building block in the formation of these compounds highlights its significance in synthetic chemistry (Gouda, 2014).

Antimicrobial Agents

The synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety, suitable for use as antimicrobial agents, is another significant application. This involves the versatile use of N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide as a key intermediate for synthesizing a variety of derivatives with potential as antimicrobial agents (Darwish et al., 2014).

Cytotoxic Activity

2-Chloro-N-(4-sulfamoylphenyl)acetamides are used as intermediates in synthesizing sulfonamide derivatives with potential cytotoxic activity. These derivatives have been screened for their anticancer activity against various cancer cell lines, indicating their potential in cancer therapy (Ghorab et al., 2015).

Chemical and Biological Interactions

The study of the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide with polar liquids reveals insights into its structural, electron behavior, and drug mechanism. This includes analyzing its interactions and properties in different solvents, which is crucial for understanding its pharmaceutical applications (Bharathy et al., 2021).

Antimicrobial and Hemolytic Activity

The preparation and characterization of derivatives like 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide show their potential in antimicrobial and hemolytic activity. These derivatives demonstrate varying degrees of effectiveness against selected microbial species, highlighting their potential in medical and pharmaceutical applications (Gul et al., 2017).

Immunomodulation in Cancer Therapy

N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide has shown the ability to modify the reactivity of lymphoid cell populations affected by tumor growth. This includes augmenting the response of lymphocytes to tumor cells and enhancing macrophage inhibitory effects, which can be critical in cancer immunotherapy (Wang et al., 2004).

特性

IUPAC Name |

2-phenyl-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c15-20(18,19)13-8-6-12(7-9-13)16-14(17)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)(H2,15,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDLYKTZCRIGNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-N-(4-sulfamoylphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2411829.png)

![3-[(2-methylbenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2411833.png)

![ethyl 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2411839.png)

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-chlorophenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2411840.png)

![N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2411843.png)

![4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2411845.png)

![(1H-indol-2-yl)(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2411850.png)